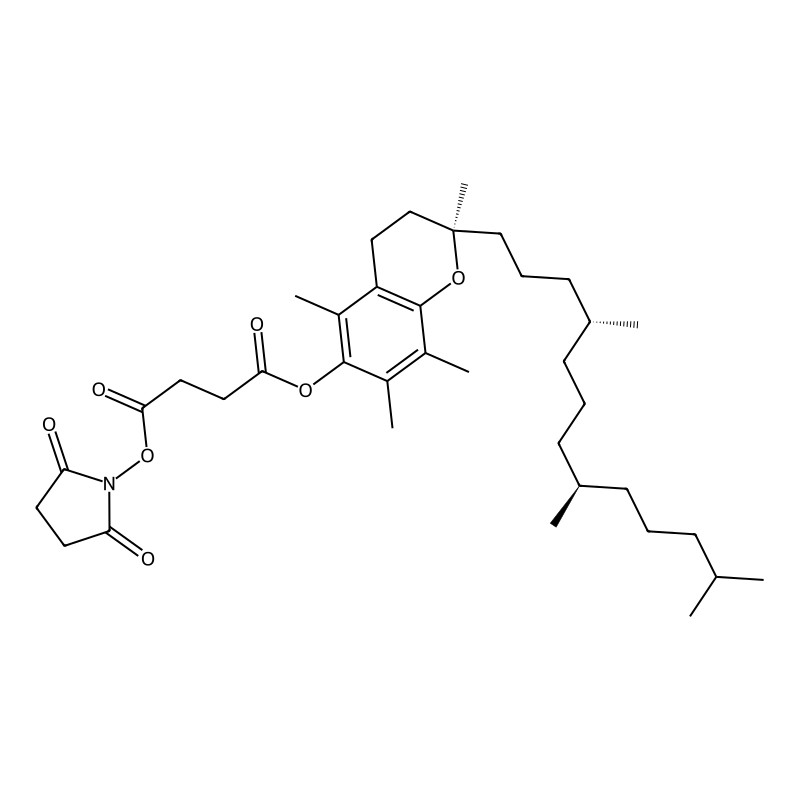

(+)-a-Tocopherol NHS succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(+)-α-Tocopherol NHS succinate is a derivative of α-tocopherol, commonly known as vitamin E, which is a fat-soluble antioxidant essential for human health. This compound is characterized by the addition of a succinate group, enhancing its stability and bioavailability. The NHS (N-hydroxysuccinimide) moiety facilitates the formation of stable amide bonds with proteins, making it particularly useful in biochemical applications, such as proteomics and drug delivery systems. The molecular formula for (+)-α-tocopherol NHS succinate is CHNOS, with a molecular weight of approximately 729.92 g/mol .

Vitamin E Deficiency Model:

- Alpha-tocopherol is the most biologically active form of vitamin E PubChem: .

- (+)-α-Tocopherol NHS succinate allows researchers to induce vitamin E deficiency in animal models by interfering with its absorption or metabolism DrugBank: .

- This helps study the effects of vitamin E deficiency on various physiological processes and assess the efficacy of potential vitamin E treatments.

Antioxidant Properties:

- Vitamin E is a well-known antioxidant, and (+)-α-tocopherol NHS succinate retains this property PubChem: .

- Researchers use it in cell cultures and in vivo models to investigate its ability to scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases [source needed].

Drug Delivery Studies:

- The succinate esterification of (+)-α-tocopherol improves its stability and allows for easier formulation in research settings PubChem: .

- This makes it a valuable tool for studying the delivery and absorption of vitamin E in different drug delivery systems [source needed].

Investigating Specific Biological Effects:

- Beyond its general antioxidant properties, (+)-α-tocopherol NHS succinate is being explored for its potential effects on specific biological processes.

- These include studies on its role in neurodegenerative diseases, immune function, and cancer [source needed].

The primary chemical reaction involving (+)-α-tocopherol NHS succinate is its interaction with amine-containing compounds to form stable amide bonds. This reaction typically occurs under mild conditions, allowing for the conjugation of α-tocopherol to various biomolecules without significant degradation. The reaction can be summarized as follows:

- Activation of NHS: The NHS group activates the carboxylic acid of the succinate, facilitating nucleophilic attack by amines.

- Formation of Amide Bond: Upon nucleophilic attack by an amine, a stable amide bond forms, releasing NHS as a byproduct.

This reactivity makes (+)-α-tocopherol NHS succinate a valuable tool in bioconjugation techniques.

(+)-α-Tocopherol NHS succinate exhibits several biological activities attributed to its parent compound, α-tocopherol. These include:

- Antioxidant Activity: It acts as a potent scavenger of free radicals, protecting cellular components from oxidative stress.

- Anti-inflammatory Effects: Studies indicate that it may reduce inflammation by inhibiting the production of pro-inflammatory mediators like prostaglandin E2 in various cell types .

- Cancer Cell Modulation: Research suggests that (+)-α-tocopherol NHS succinate can induce differentiation and apoptosis in cancer cells while enhancing the efficacy of certain chemotherapeutic agents .

- Nutritional Support: As a form of vitamin E, it plays a crucial role in maintaining skin health and supporting immune function .

The synthesis of (+)-α-tocopherol NHS succinate typically involves the following steps:

- Preparation of α-Tocopherol: Starting with natural or synthetic α-tocopherol.

- Esterification: Reacting α-tocopherol with succinic anhydride or succinic acid in the presence of a catalyst to form α-tocopherol succinate.

- Coupling with N-Hydroxysuccinimide: The α-tocopherol succinate is then reacted with N-hydroxysuccinimide in an appropriate solvent (such as dimethylformamide) under controlled conditions to yield (+)-α-tocopherol NHS succinate.

This method allows for the efficient production of the compound while maintaining its biological activity.

(+)-α-Tocopherol NHS succinate has several applications across various fields:

- Bioconjugation: It is widely used in proteomics for labeling proteins and peptides due to its ability to form stable conjugates.

- Drug Delivery Systems: Its lipophilic nature allows for incorporation into lipid-based drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.

- Nutraceuticals: It serves as a dietary supplement to provide antioxidant support and prevent vitamin E deficiency in individuals at risk .

Several compounds share structural similarities with (+)-α-tocopherol NHS succinate but differ in their functional groups or applications. Here are some notable comparisons:

The unique aspect of (+)-α-tocopherol NHS succinate lies in its ability to facilitate bioconjugation while retaining the beneficial properties associated with vitamin E derivatives.